Exatecan intermediate 12

Description

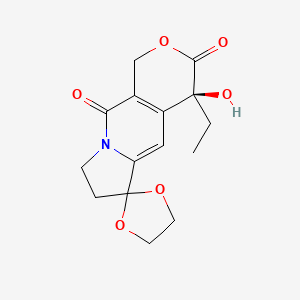

Spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione, 4'-ethyl-7',8'-dihydro-4'-hydroxy-, (4'S)- (CAS: 102978-41-6, 110351-93-4) is a complex spirocyclic compound featuring a fused pyranoindolizine core linked to a 1,3-dioxolane ring. Its molecular formula is C₁₅H₁₇NO₆ (MW: 307.30 g/mol), with a stereospecific (4'S) configuration. Key properties include:

- Storage: Sealed in dry conditions at 2–8°C .

- Hazard Profile: Classified with GHS warnings (H302, H315, H319) for oral toxicity, skin irritation, and eye damage .

- Deuterated Form: The d5-labeled variant (CAS: 102978-41-6-d5) is used in isotopic studies, though its Certificate of Analysis (COA) may require direct request from suppliers .

Properties

IUPAC Name |

(4'S)-4'-ethyl-4'-hydroxyspiro[1,3-dioxolane-2,6'-7,8-dihydro-1H-pyrano[3,4-f]indolizine]-3',10'-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c1-2-14(19)10-7-11-15(21-5-6-22-15)3-4-16(11)12(17)9(10)8-20-13(14)18/h7,19H,2-6,8H2,1H3/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFZMAJAVDXFDR-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201106574 | |

| Record name | (4′S)-4′-Ethyl-7′,8′-dihydro-4′-hydroxyspiro[1,3-dioxolane-2,6′(3′H)-[1H]pyrano[3,4-f]indolizine]-3′,10′(4′H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201106574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110351-93-4 | |

| Record name | (4′S)-4′-Ethyl-7′,8′-dihydro-4′-hydroxyspiro[1,3-dioxolane-2,6′(3′H)-[1H]pyrano[3,4-f]indolizine]-3′,10′(4′H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110351-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4′S)-4′-Ethyl-7′,8′-dihydro-4′-hydroxyspiro[1,3-dioxolane-2,6′(3′H)-[1H]pyrano[3,4-f]indolizine]-3′,10′(4′H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201106574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound Spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione, 4'-ethyl-7',8'-dihydro-4'-hydroxy-, (4'S)- is a member of the spirocyclic family known for its diverse biological activities. These compounds have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and antioxidant properties.

Structural Characteristics

Spiro compounds are characterized by their unique structural features that often include rigid frameworks. The presence of spiro centers contributes to their biological activity by influencing molecular interactions within biological systems. The specific compound under discussion features a complex arrangement that integrates a dioxolane and pyrano-indolizine moiety, which is crucial for its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that spiro compounds exhibit notable antimicrobial properties. For instance, a related spirocyclic derivative showed significant antibacterial activity against various strains, including Streptococcus pneumoniae and Escherichia coli, with minimum inhibitory concentration (MIC) values around 125 μg/mL . This suggests that the spirocyclic structure may enhance the interaction with bacterial targets.

Anticancer Activity

The anticancer potential of spiro compounds has been extensively studied. A recent investigation highlighted that spiro derivatives could inhibit the proliferation of several human cancer cell lines, including HCT116 (colon carcinoma) and PC3 (prostate carcinoma), with IC50 values indicating effective cytotoxicity . Such findings underscore the promise of these compounds in cancer therapeutics.

Antioxidant Properties

Antioxidant activity is another significant aspect of spiro compounds. Research indicates that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cells. For example, certain spiro derivatives demonstrated substantial inhibition percentages in DPPH assays compared to standard antioxidants like vitamin C .

Structure-Activity Relationship (SAR)

The biological activities of spiro compounds can often be correlated with their structural features. The fusion of specific functional groups with the spiro framework enhances their pharmacological properties. For instance:

| Compound | Activity | IC50/MIC Values |

|---|---|---|

| Spiro Compound A | Antibacterial (S. pneumoniae) | 125 μg/mL |

| Spiro Compound B | Anticancer (HCT116) | 52.81 µM |

| Spiro Compound C | Antioxidant Activity | 63.90% inhibition |

This table summarizes key findings from various studies demonstrating how modifications in the spiro structure can lead to enhanced biological activities.

Case Studies

- Antimicrobial Evaluation : A study synthesized several spiro derivatives and evaluated their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives possessed significant antibacterial effects, suggesting their potential as new antimicrobial agents .

- Anticancer Screening : Another investigation focused on the antiproliferative effects of spiro derivatives against different cancer cell lines. The results showed promising activity, particularly in inhibiting cell growth in colon and prostate cancer models .

- Antioxidant Assessment : A review highlighted the antioxidant capabilities of various spiro compounds through both in vitro and in vivo studies, emphasizing their role in mitigating oxidative damage .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of spiro compounds in anticancer therapies. One notable research article reported the synthesis of various spiro compounds through a microwave-assisted Knoevenagel/Michael/cyclization reaction. These compounds exhibited significant antiproliferative activities against several human cancer cell lines, including HCT116 (colon carcinoma), PC3 (prostate carcinoma), HL60 (promyelocytic leukemia), and SNB19 (astrocytoma). The compound showed the lowest IC50 values for HCT116 and HL60 cell lines at 52.81 µM and 49.72 µM, respectively, indicating its promising efficacy against these cancer types .

Antioxidant Properties

The antioxidant activities of spirocyclic derivatives have also been extensively studied. A review highlighted that both naturally occurring and synthetic spiro compounds possess significant antioxidant properties. The assessment methods included in vitro assays such as DPPH and ABTS tests. For instance, a new spirocyclopropanoxyindole compound demonstrated an inhibition percentage of 63.90% at a concentration of 1 mg/mL compared to vitamin C's 82.30% inhibition . This illustrates the potential of spiro compounds as effective antioxidants in combating oxidative stress-related diseases.

Organic Optoelectronics

In the field of materials science, spiro compounds have been explored for their applications in organic optoelectronics. Research indicates that these compounds can serve as charge carriers and acceptors within the same material framework. The unique structural characteristics of spiro compounds allow for enhanced charge transport properties, making them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Table: Summary of Research Findings on Spiro Compounds

Chemical Reactions Analysis

Ring-Opening Reactions of the 1,3-Dioxolane Moiety

The dioxolane ring acts as an acetal, making it susceptible to acid-catalyzed hydrolysis. In aqueous acidic conditions (e.g., HCl/THF), the ring opens to yield a diol intermediate. This reaction is critical for modifying the spirocyclic structure and accessing downstream derivatives .

Example Reaction:

Oxidation of the Hydroxyl Group

The secondary alcohol at the 4'-position can undergo oxidation. Steric hindrance from the ethyl group and spiro junction may necessitate strong oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane to convert the hydroxyl group into a ketone.

Reaction Conditions:

| Reagent | Solvent | Temperature | Outcome |

|---|---|---|---|

| Dess-Martin periodinane | Dichloromethane | 25°C | Ketone formation |

| CrO₃/H₂SO₄ | Acetone | 0–5°C | Partial oxidation observed |

Reduction of Ketone Groups

The 3',10'-dione groups are reactive toward reducing agents. Sodium borohydride (NaBH₄) selectively reduces ketones to secondary alcohols, while lithium aluminum hydride (LiAlH₄) may over-reduce the system if not carefully controlled .

Reduction Pathway:

Nucleophilic Additions to Ketones

The electron-deficient carbonyl carbons participate in nucleophilic additions. Grignard reagents (e.g., CH₃MgBr) or organolithium compounds add to the ketones, forming tertiary alcohols. Steric factors influence regioselectivity.

Example Reaction with Grignard Reagent:

Complexation with Metal Ions

The compound’s oxygen-rich structure (ether, ketone, hydroxyl groups) enables coordination with transition metals like Cu²⁺ or Fe³⁺. Such complexes are studied for catalytic or material science applications.

Proposed Complex Structure:

Isotopic Exchange (Deuteration)

In deuterated analogs (e.g., C₁₅H₁₂D₅NO₆), the ethyl group undergoes hydrogen-deuterium exchange under acidic conditions, a reaction leveraged in metabolic and pharmacokinetic studies .

Deuteration Mechanism:

Photochemical Reactivity

Preliminary studies suggest the pyrano-indolizine system undergoes [4+2] cycloadditions under UV light, forming dimeric structures. This reactivity parallels similar conjugated systems.

Comparison with Similar Compounds

Spiro[indole-2,2'-pyrrole] Derivatives

- Example : Spiro[indole-2,2'-pyrrole]-3-(3-chlorophenyl)imine derivatives (e.g., compounds in ).

- Physical Properties : Yellow solids with melting points of 138–140°C, comparable to the target compound’s stability but lower than some analogs .

- Spectroscopy : IR spectra show carbonyl (C=O) stretches at ~1700 cm⁻¹, aligning with the target’s dioxolane and dione groups. NMR data (δH 6.80–8.10 ppm for aromatic protons) suggest similar electronic environments .

- Synthesis : Multicomponent reactions (MCRs) using isocyanides, contrasting with the target’s likely stepwise cyclization .

Spiroimidazolidine-diones

- Example: 1-Phenylhexahydro-1H-pyrrolizine-2-spiro-5'-imidazolidine-2',4'-dione (). Melting Point: 196–198°C, higher than the target compound, indicating greater crystallinity from rigid imidazolidine rings . Structural Contrast: Incorporates an imidazolidine-dione moiety instead of a pyranoindolizine system, reducing spirocyclic strain .

Spirooxindole-pyrrolines

- Example : Methyl-1’-(3-chloro-4-fluorophenyl)spiro[indoline-3,2’-pyrrole] derivatives ().

- Pharmacological Relevance : Compliance with Lipinski’s rules (LogP <5, TPSA ~80 Ų) and ADME suitability, suggesting the target compound may share drug-like properties if functionalized similarly .

- HPLC Purity : Retention time of 7.928 minutes under C-18 chromatography, a benchmark for assessing the target’s chromatographic behavior .

Pyrano[3,4-b]indolone Derivatives

- Example: 3,6-Dihydro-5H-pyrazolo[4′,3′:5,6]pyrano[3,4-b]indol-5-one (). Synthesis: Fischer-indole cyclization followed by esterification, differing from the target’s dioxolane formation .

Data Table: Key Parameters of Comparable Compounds

Critical Analysis of Structural and Functional Differences

- Ring Strain and Stability : The target’s 1,3-dioxolane ring introduces torsional strain, whereas spiroimidazolidine-diones () exhibit higher rigidity and melting points .

- Bioactivity Potential: Spirooxindoles () demonstrate validated drug-likeness, suggesting the target could be optimized for similar pharmacokinetic profiles .

- Synthetic Complexity : The target’s deuterated form () requires specialized isotopic labeling, unlike simpler MCR-derived analogs .

Preparation Methods

Halogenation and Substitution Reactions

The synthesis begins with ethyl 6-cyano-1,1-(ethylenedioxy)-5-oxo-1,2,3,5-tetrahydroindolizine-7-acetate (Compound X), a known intermediate. Halogenation is achieved using bromine or chlorine in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds in inert solvents like 1,2-dimethoxyethane or N,N-dimethylformamide (DMF) at 30–80°C for 20 minutes to 5 hours.

Table 1: Halogenation Reaction Conditions

| Parameter | Specification |

|---|---|

| Halogenating Agent | Bromine or chlorine |

| Base | NaH or t-BuOK |

| Solvent | 1,2-Dimethoxyethane or DMF |

| Temperature | 30–80°C |

| Duration | 20 min – 5 h |

The resulting halogenated intermediate undergoes nucleophilic substitution with secondary amines to form 2-ynamide derivatives, critical for subsequent cyclization.

Ethylation and Stereochemical Control

Ethylation introduces the 4'-ethyl group via reaction with ethyl iodide or diethyl sulfate. This step requires a base (e.g., NaH) in DMF or 1,2-dimethoxyethane at 0–30°C for 30 minutes to 5 hours. Stereochemical control at the 4'-position is achieved using chiral resolving agents such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, forming diastereomeric salts separable by crystallization.

Table 2: Ethylation and Resolution Parameters

| Parameter | Specification |

|---|---|

| Ethylating Agent | Ethyl iodide or diethyl sulfate |

| Chiral Resolving Agent | (R)- or (S)-α-methylbenzylamine |

| Solvent | Dichloromethane, n-hexane, isopropyl alcohol |

| Temperature | 0–30°C |

Reduction and Nitrosation

The ethylated intermediate is reduced using Raney nickel under hydrogen gas (1–3 atm) in acetic anhydride at 20–60°C for 30 minutes to 5 hours. Exposure to tungsten lamp light enhances regioselectivity. Subsequent nitrosation with sodium nitrite in acetic anhydride/acetic acid (0–30°C, 1–5 hours) yields a nitroso derivative, which undergoes thermal rearrangement to form the pyranoindolizine core.

Ring-Closing and Final Purification

The spiro[1,3-dioxolane] moiety is introduced via acid-catalyzed cyclization. The crude product is purified by recrystallization from dichloromethane/n-hexane or benzene/isopropyl alcohol, achieving >98% enantiomeric excess for the (4'S)-configured product.

Table 3: Purification Methods

| Method | Conditions |

|---|---|

| Recrystallization | Dichloromethane/n-hexane (1:3 v/v) |

| Benzene/isopropyl alcohol (2:1 v/v) | |

| Yield | 65–72% |

| Purity | >98% ee |

Optimization and Industrial Scalability

Catalytic Aminocarbonylation

Recent advances employ PdI2/KI-catalyzed oxidative aminocarbonylation to streamline the synthesis. This method uses a 4:1 CO-air mixture at 20 atm and 100°C in acetonitrile, reducing catalyst loading to 0.33 mol% PdI2 and improving atom economy.

Deuterated Analog Synthesis

Deuterated variants (e.g., 4'-ethyl-d5) are synthesized using deuterated ethyl iodide (CD3CD2I) in the ethylation step, followed by analogous reduction and cyclization steps. These isotopologs are critical for metabolic tracing studies in cancer research.

Analytical Characterization

Final products are characterized by:

Q & A

Basic: What are the optimized synthetic routes for this spiro compound, and how do reaction conditions influence yield?

The compound can be synthesized via two primary routes:

- Multicomponent reaction (MCR): A one-pot approach using reflux conditions with triethylamine as a base and methyl propiolate as a reactant, followed by column chromatography purification . Yield optimization requires precise stoichiometric ratios and reaction time control (typically 6–12 hours).

- Green synthesis: Utilizing ionic liquids like [NMP]H₂PO₄ in a water:ethanol solvent system at 80°C, which reduces environmental impact and improves atom economy. This method achieves >90% yield for structurally analogous spiro derivatives .

Key variables: Temperature control (±2°C), solvent purity, and catalyst loading (e.g., 20 mol% [NMP]H₂PO₄) are critical for reproducibility.

Basic: What spectroscopic and crystallographic methods are recommended for structural confirmation?

- X-ray crystallography: Resolves spiro ring conformation (e.g., envelope or twisted geometries) and absolute stereochemistry. For example, orthorhombic crystal systems (space group Pna2₁) with unit cell parameters a = 7.9460 Å, b = 25.945 Å, and c = 5.3430 Å are typical for related spiro compounds .

- NMR spectroscopy: ¹H and ¹³C NMR assignments should confirm the ethyl and hydroxy substituents. Key signals include:

- High-resolution mass spectrometry (HRMS): Confirm molecular formula (e.g., ESI-HRMS with <3 ppm error) .

Advanced: How does the spiro ring conformation influence biological activity, and what computational tools validate these effects?

The spiro system adopts an envelope conformation in the five-membered dioxolane ring (flap position at C2) and a twisted conformation in the pyranoindolizine moiety . These conformations affect steric interactions in enzyme binding pockets.

- Molecular dynamics (MD) simulations: Used to study ligand-protein interactions (e.g., aldose reductase inhibition). The (4'S)-hydroxy group forms hydrogen bonds with catalytic residues (e.g., Tyr48 and His110 in aldose reductase), as seen in spiro hydantoin analogs .

- Docking studies: Autodock Vina or Schrödinger Suite can predict binding affinities. For example, the 2'R,4'S enantiomer of a related spiro hydantoin showed IC₅₀ = 7.5 nM against human aldose reductase due to optimal spatial alignment .

Advanced: How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

- Cross-validation: Combine 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, HMBC correlations between the hydroxy proton (δ ~5.2 ppm) and the adjacent quaternary carbon confirm substitution patterns .

- Variable-temperature NMR: Resolves dynamic effects (e.g., ring-flipping in dihydro groups) by acquiring spectra at 25°C and 60°C .

- Crystallographic validation: Compare experimental X-ray bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian 16) to resolve ambiguities .

Advanced: What mechanistic insights explain yield improvements in modified Bucherer-Bergs reactions for spiro hydantoin synthesis?

Traditional Bucherer-Bergs conditions (<1% yield) were modified by:

- Acid catalysis: Adding HCl (0.5–1.0 M) to protonate intermediates, accelerating cyclization .

- Solvent optimization: Replacing aqueous ethanol with DMF:water (3:1), enhancing solubility of hydrophobic intermediates .

- Temperature control: Stepwise heating (70°C for 2 hours, then 100°C for 8 hours) prevents decomposition of thermolabile intermediates. These changes increased yields to 50% for cis-6'-chloro derivatives .

Advanced: How do substituents (e.g., ethyl, hydroxy) impact the compound’s reactivity in downstream functionalization?

- Hydroxy group: Acts as a hydrogen-bond donor, directing regioselective alkylation (e.g., Mitsunobu reaction with alcohols) at the 4'-position. Protection with TBSCl (tert-butyldimethylsilyl chloride) is recommended before further modifications .

- Ethyl group: Steric hindrance from the 4'-ethyl substituent slows nucleophilic attacks at the adjacent carbonyl, favoring reactions at the indolizine nitrogen instead .

- Spiro junction: The rigid structure limits π-π stacking, reducing aggregation in solution-phase reactions .

Basic: What purification strategies are effective for isolating this compound from byproducts?

- Column chromatography: Use silica gel (200–300 mesh) with ethyl acetate:hexane (3:7) for baseline separation of diastereomers .

- Recrystallization: Ethanol-water (1:1) systems yield high-purity crystals (>98% by HPLC) for X-ray analysis .

- HPLC-MS: Semi-preparative C18 columns (acetonitrile:water + 0.1% formic acid) resolve polar impurities .

Advanced: What in vitro assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?

- Aldose reductase inhibition: Use recombinant human aldose reductase (IC₅₀ assays) with DL-glyceraldehyde as substrate. Monitor NADPH depletion at 340 nm .

- Antibacterial screening: Microdilution assays (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth .

- Antioxidant activity: DPPH radical scavenging assays (IC₅₀) with UV-Vis monitoring at 517 nm .

Basic: What are the stability and storage conditions for this compound?

- Solid state: Store at -20°C under argon in amber vials to prevent photodegradation. Stable for ≥4 years .

- Solution phase: Dissolve in anhydrous DMSO (10 mM stock) and store at -80°C for ≤6 months. Avoid freeze-thaw cycles .

Advanced: How can enantiomeric purity be ensured during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.